molecular formula C18H14BrNO4 B287980 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287980
M. Wt: 388.2 g/mol
InChI Key: FPEJLRXAFSOLOG-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Br-MAMA and is a synthetic derivative of the natural product, prodigiosin. Br-MAMA has been found to possess various biological activities, including antitumor, antibacterial, antifungal, and antiparasitic properties.

Mechanism of Action

The mechanism of action of Br-MAMA is not fully understood. However, studies have shown that Br-MAMA induces apoptosis in cancer cells by activating the caspase pathway. Br-MAMA has also been found to inhibit the growth of bacteria, fungi, and parasites by disrupting their cell membranes.
Biochemical and Physiological Effects:
Br-MAMA has been found to possess various biochemical and physiological effects. In cancer cells, Br-MAMA induces apoptosis by activating the caspase pathway. Br-MAMA also inhibits the growth of bacteria, fungi, and parasites by disrupting their cell membranes. Additionally, Br-MAMA has been found to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Br-MAMA in lab experiments is its broad-spectrum antimicrobial activity. Br-MAMA has been found to be effective against a wide range of bacteria, fungi, and parasites. However, one of the limitations of using Br-MAMA in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on Br-MAMA. One area of interest is the development of new antimicrobial agents based on the structure of Br-MAMA. Another area of interest is the investigation of the mechanism of action of Br-MAMA, particularly its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to determine the potential toxicity of Br-MAMA and its derivatives.

Synthesis Methods

The synthesis of Br-MAMA involves the reaction of 2,4,6-cycloheptatrien-1-one with 3-(1,3-benzodioxol-5-yl)acrylic acid, followed by bromination and subsequent reaction with methylamine. The final product is obtained as a red crystalline solid.

Scientific Research Applications

Br-MAMA has been extensively studied for its potential applications in various fields. In the field of medicine, Br-MAMA has been found to possess antitumor properties. Studies have shown that Br-MAMA induces apoptosis in cancer cells by activating the caspase pathway. Br-MAMA has also been found to possess antibacterial, antifungal, and antiparasitic properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-bromo-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14BrNO4/c1-20-14-5-4-12(19)9-13(18(14)22)15(21)6-2-11-3-7-16-17(8-11)24-10-23-16/h2-9H,10H2,1H3,(H,20,22)/b6-2+

InChI Key

FPEJLRXAFSOLOG-QHHAFSJGSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

Origin of Product

United States

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